molecular formula C15H16N2O2 B11856577 Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B11856577
M. Wt: 256.30 g/mol
InChI Key: OGGAALNLRNKHQX-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is of interest due to its unique chemical structure, which combines a cyclohexene ring with an indazole moiety, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate typically involves the reaction of cyclohex-2-en-1-ol with 1-methyl-1H-indazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is unique due to its combination of a cyclohexene ring and an indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its versatility in biological applications. The structure includes a cyclohexene moiety that contributes to its unique reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell proliferation in several cancer types, including leukemia and breast cancer.
Cell Line IC50 (µM) Mechanism
MV4-110.072FLT3 kinase inhibition
MDA-MB-2310.86Induction of apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against specific targets.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

Antibacterial Activity

The compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate access and catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A variety of studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that this compound selectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant cell cycle arrest at the G0/G1 phase .
  • Investigation into Anti-inflammatory Effects : Research published in Journal of Medicinal Chemistry indicated that the compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its role as an anti-inflammatory agent .
  • Antibacterial Properties : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

cyclohex-2-en-1-yl 1-methylindazole-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3

InChI Key

OGGAALNLRNKHQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3

Origin of Product

United States

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